N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The exact mass of the compound this compound is 545.24383268 g/mol and the complexity rating of the compound is 868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32FN5O4/c1-40-25-10-3-21(4-11-25)20-36-29(38)26-12-5-22(19-27(26)33-30(36)39)28(37)32-13-2-14-34-15-17-35(18-16-34)24-8-6-23(31)7-9-24/h3-12,19H,2,13-18,20H2,1H3,(H,32,37)(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYYDGWDYTYEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withmonoamine transporters , particularly dopamine.
Biological Activity
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with various substituents that contribute to its biological activity. Its molecular formula is , and it exhibits a molecular weight of 467.59 g/mol. The presence of the fluorophenyl and piperazine moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H34FN5O2 |
| Molecular Weight | 467.59 g/mol |
| LogP | 2.4833 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 52.165 Ų |
The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that the piperazine and fluorophenyl groups facilitate binding to various targets within the central nervous system (CNS) and other tissues.
Target Interactions
- Sigma Receptors : The compound acts as a sigma receptor agonist, which are implicated in numerous neuropsychiatric conditions. Sigma receptors are involved in modulating neurotransmitter release and have been associated with pain perception and mood regulation .
- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Therapeutic Potential
Research indicates that this compound may possess significant therapeutic potential across various domains:
Antidepressant Activity
Studies have shown that compounds similar to this one exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and dopamine pathways .
Antitumor Activity
Preliminary investigations indicate that derivatives of tetrahydroquinazoline compounds can exhibit cytotoxic effects against cancer cell lines. The specific activity against various tumor types remains an area of active research .
Antimicrobial Activity
Some studies have reported promising results regarding the antimicrobial properties of similar compounds against bacterial strains, suggesting potential use in treating infections .
Case Studies and Research Findings
- Antidepressant Effects :
- Antitumor Activity :
- Antimicrobial Properties :
Scientific Research Applications
Chemical Properties and Structure
C190-0525 has the following chemical characteristics:
- Molecular Formula : C30H32FN5O4
- Molecular Weight : 525.6 g/mol
- SMILES Notation : COc1ccc(CN(C(c(ccc(C(NCCCN(CC2)CCN2c(cc2)ccc2F)=O)C2=O)cc1)
The compound features a tetrahydroquinazoline core structure which is significant for its biological activity. The presence of a piperazine moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Pharmacological Applications
The compound has been studied for various therapeutic applications:
1. Antipsychotic Activity
- C190-0525 has shown promise in modulating neurotransmitter systems associated with psychiatric disorders. Its piperazine ring is known to interact with serotonin and dopamine receptors, which are critical in the treatment of schizophrenia and other mood disorders. Research indicates that compounds with similar structures exhibit antipsychotic effects by acting as antagonists at these receptors .
2. Anticancer Properties
- Preliminary studies suggest that C190-0525 may possess anticancer activity. Its ability to inhibit certain cellular pathways involved in tumor growth is under investigation. Specific focus has been placed on its effects on apoptosis and cell cycle regulation in cancer cell lines .
3. Neuroprotective Effects
- The compound's potential neuroprotective effects are being explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting oxidative stress and neuroinflammation pathways, it may help to mitigate neuronal damage .
Case Studies
Several case studies have highlighted the efficacy of C190-0525 in various applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
- Methodology : The synthesis of structurally related piperazine derivatives typically involves multi-step protocols:
- Coupling reactions : Use of HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation under THF/Et3N conditions .
- Purification : Silica gel column chromatography with gradients of CH2Cl2/MeOH or ethyl acetate/hexane .
- Characterization :
- 1H/13C NMR for structural confirmation (e.g., δ 7.74 ppm for aromatic protons) .
- Mass spectrometry (ESI) for molecular weight validation (e.g., m/z 488.6 (M + H)+) .
- Elemental analysis (C, H, N) to confirm purity .
Q. How is the compound’s structural identity confirmed in synthetic chemistry research?
- Key techniques :
- NMR spectroscopy to resolve stereochemistry (e.g., diastereotopic protons in piperazine rings) .
- X-ray crystallography (if applicable) for absolute configuration determination (not explicitly cited but inferred from related protocols).
- Chiral HPLC to assess enantiomeric excess, critical for compounds with stereocenters .
Q. What in vitro assays are used to evaluate receptor binding affinity?
- Pharmacological screening :
- Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands (e.g., [3H]-spiperone for D2/D3 receptors) .
- Calcium-channel-blocking activity via rabbit aortic strip contraction assays .
Advanced Research Questions
Q. How can structural modifications optimize receptor binding affinity or selectivity?
- Structure-Activity Relationship (SAR) strategies :
-
Fluorophenyl substitutions : Introducing 4-fluorophenyl groups enhances lipophilicity and receptor binding (e.g., bis(4-fluorophenyl) derivatives in calcium-channel blockers) .
-
Piperazine chain length : Propyl spacers (vs. butyl) improve conformational flexibility for GPCR interactions .
-
Methoxy group positioning : Para-methoxy on benzyl groups increases metabolic stability compared to ortho-substituents .
Example SAR Table :
Substituent Position Receptor Affinity (Ki, nM) Selectivity Ratio (D3/D2) Reference 4-Fluorophenyl 12 ± 1.2 8.5 3-Methoxyphenyl 45 ± 3.8 2.1
Q. How do molecular docking studies inform derivative design for target receptors?
- Computational workflow :
- Glide XP scoring : Incorporates hydrophobic enclosure and hydrogen-bonding motifs to predict binding modes .
- WaterMap analysis : Identifies displaceable water molecules in binding pockets (critical for entropy-driven binding) .
- Case study : Docking of fluorophenyl-piperazine derivatives into D3 receptor models revealed hydrogen bonding with Tyr365 and hydrophobic interactions with Phe346 .
Q. How are contradictions in pharmacological data resolved (e.g., variable potency in similar analogs)?
- Analytical approaches :
- Meta-analysis of substituent effects : Compare logP values and steric maps to explain potency disparities (e.g., 4-fluorophenyl vs. 3-chlorophenyl analogs) .
- Cryo-EM or MD simulations : Resolve conformational dynamics of receptor-ligand complexes (e.g., piperazine ring flipping in aqueous vs. membrane environments) .
Methodological Challenges & Solutions
Q. What purification challenges arise during synthesis, and how are they addressed?
- Issue : Co-elution of diastereomers in column chromatography.
- Solution : Use of chiral stationary phases (e.g., Chiralpak IA) or recrystallization in ethanol/water mixtures .
Q. How is metabolic stability assessed in preclinical studies?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
